3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole
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Overview
Description
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-1H-pyrazole: Lacks the methylsulfonyl group.
4-(Methylsulfonyl)-1H-pyrazole: Lacks the fluorophenyl group.
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Substitutes the fluorine atom with chlorine.
Uniqueness
3-(3-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both the fluorophenyl and methylsulfonyl groups, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methylsulfonyl group can improve its solubility and bioavailability.
Properties
Molecular Formula |
C10H9FN2O2S |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
InChI Key |
UMFACDVXRAFLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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